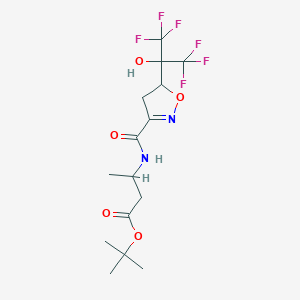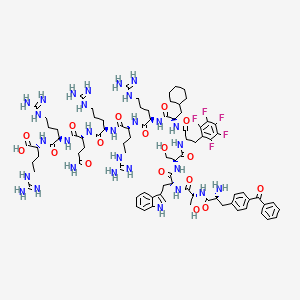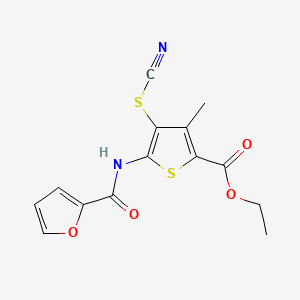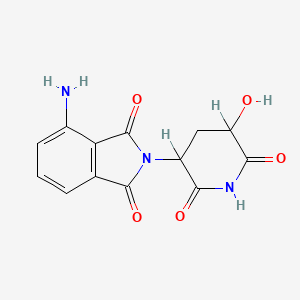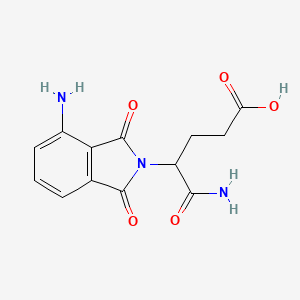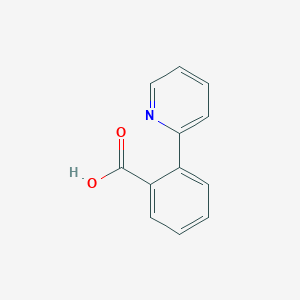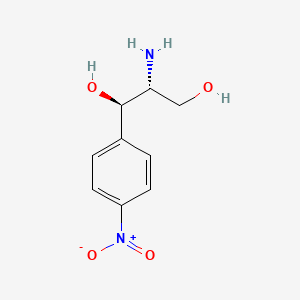![molecular formula C23H17ClN2 B1668760 3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole CAS No. 178946-89-9](/img/structure/B1668760.png)
3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole
Overview
Description
3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole, also known as 3-chloro-1H-indole-4-methanol, is an organic compound that has been studied for its potential applications in various scientific fields. It is a member of the indole family, and is composed of an indole ring structure with a chlorine substituent and a methyl group. This compound has been used in a variety of research applications, including in vivo and in vitro experiments, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Inflammation Modulation
C-DIM12 has been shown to alter inflammatory responses in myeloid cells. This compound’s action is independent of metabolic changes, suggesting a direct effect on inflammatory pathways .
Neuroprotection
In models of Parkinson’s disease (PD), C-DIM12 exhibits neuroprotective and anti-inflammatory effects. It has a high affinity for NR4A2 (Nurr1) and improves the expression of NR4A2-regulated proteins, which are crucial for neuronal survival .
Cancer Research
C-DIM12 acts as an effective Nurr1 antagonist with oral activity. It inhibits tumor growth and autophagy while inducing apoptosis. This compound has potential applications in cancer treatment due to its anti-inflammatory and neuroprotective properties .
Autophagy Regulation
Research indicates that C-DIM12, in combination with other compounds like gemcitabine, can effectively inhibit tumor growth by regulating autophagy-related genes such as ATG7 and ATG12 .
CB2 Receptor Interaction
C-DIM12 has been found to increase the mRNA level of the CB2 receptor in certain cell types, suggesting a positive feedback mechanism between C-DIM12 and the CB2 receptor .
Metabolic Studies
The EPA tracks C-DIM12 for various regulatory purposes, indicating its relevance in environmental and metabolic studies .
Mechanism of Action
Target of Action:
C-DIM12 primarily targets the nuclear receptor subfamily 4 group A member 2 (NR4A2), also known as Nurr1 . NR4A2 is a transcription factor with distinctive physiological features, widely expressed in the central nervous system. It plays a crucial role in dopaminergic (DA) neuronal differentiation, survival, and maintenance. Notably, NR4A2 regulates genes essential for dopaminergic signaling. Its expression is diminished in both aged and Parkinson’s disease (PD) post-mortem brains, as well as in PD patients. In microglia and astrocytes, NR4A2 inhibits the expression of proinflammatory mediators, thus protecting against inflammation-mediated DA neuronal death .
Mode of Action:
C-DIM12 interacts with NR4A2, modulating its activity. In an MPTP-lesioned rat model of PD, C-DIM12 demonstrated a higher affinity for NR4A2 and exhibited potent neuroprotective and anti-inflammatory effects. It improved the expression of NR4A2-regulated proteins, including tyrosine hydroxylase (TH) and dopamine transporter (DAT) .
Action Environment:
Environmental factors, such as oxidative stress, inflammation, and cellular context, can influence C-DIM12’s efficacy and stability. Understanding these environmental interactions is crucial for therapeutic development.
properties
IUPAC Name |
3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRXTDMXOFBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
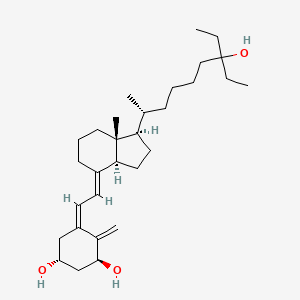

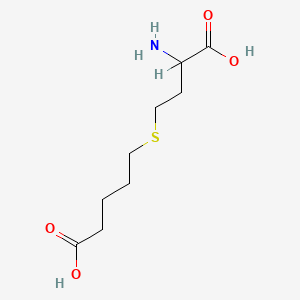
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
